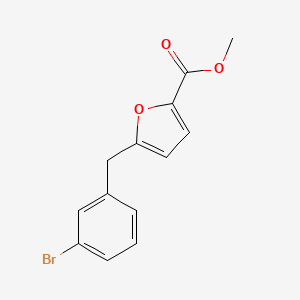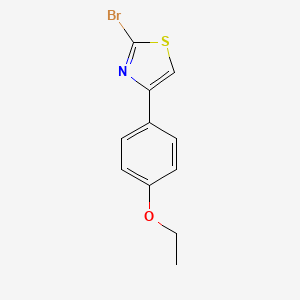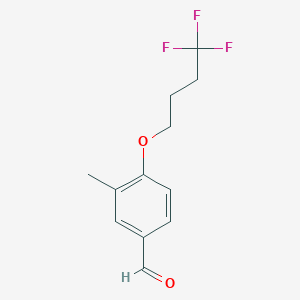
Methyl 5-(3-bromobenzyl)-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3-bromobenzyl)-2-furoate is an organic compound with the molecular formula C12H11BrO3 It is characterized by a furan ring substituted with a methyl ester group at the 2-position and a 3-bromobenzyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-bromobenzyl)-2-furoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-furoic acid and 3-bromobenzyl bromide.
Esterification: The 2-furoic acid is first esterified to form methyl 2-furoate. This is achieved by reacting 2-furoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Substitution Reaction: The methyl 2-furoate is then subjected to a nucleophilic substitution reaction with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. This results in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(3-bromobenzyl)-2-furoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromobenzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Scientific Research Applications
Methyl 5-(3-bromobenzyl)-2-furoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Researchers use it to study the interactions of furan derivatives with biological systems, which can provide insights into their potential as bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl 5-(3-bromobenzyl)-2-furoate depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the furan ring can participate in π-π interactions with aromatic amino acids in proteins. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl 5-(2-bromobenzyl)-2-furoate: Similar structure but with the bromine atom at the 2-position of the benzyl group.
Methyl 5-(3-chlorobenzyl)-2-furoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-(3-bromophenyl)-2-furoate: Similar structure but with a phenyl group instead of a benzyl group.
Comparison:
Uniqueness: Methyl 5-(3-bromobenzyl)-2-furoate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, which is important in medicinal chemistry for improving drug-receptor interactions.
Reactivity: Compared to its chlorinated analog, the brominated compound may exhibit different reactivity patterns due to the larger atomic radius and different electronegativity of bromine.
Properties
Molecular Formula |
C13H11BrO3 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
methyl 5-[(3-bromophenyl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3/c1-16-13(15)12-6-5-11(17-12)8-9-3-2-4-10(14)7-9/h2-7H,8H2,1H3 |
InChI Key |
AKFJHXGNFFXCDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)


![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)




![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)
